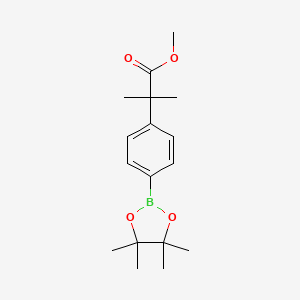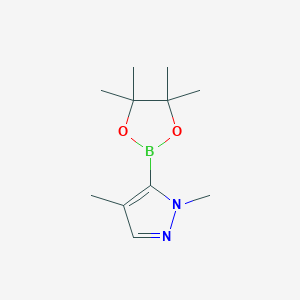
3-(二氟甲基)氮杂环丁烷盐酸盐
描述
3-(Difluoromethyl)azetidine hydrochloride is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen . It has a molecular formula of C4H8ClF2N and an average mass of 143.563 Da .
Synthesis Analysis
Azetidines, including 3-(Difluoromethyl)azetidine hydrochloride, have been synthesized through various methods. The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethyl)azetidine hydrochloride includes a four-membered ring with three carbons and one nitrogen . Two fluorine-substituents on the 3-position of azetidine make the molecule more lipophilic, improving the solvent processability .Physical And Chemical Properties Analysis
3-(Difluoromethyl)azetidine hydrochloride has a molecular formula of C4H8ClF2N and an average mass of 143.563 Da . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用
合成和化学性质
- 高能构件合成:与 3-(二氟甲基)氮杂环丁烷密切相关的 3-(溴乙炔基)氮杂环丁烷用作活性药物成分 (API) 生产中的高能构件。该合成包括对相应的盐酸盐的安全研究,以了解其潜在的爆炸特性 (Kohler et al., 2018).
生化研究
- 烟碱型乙酰胆碱受体结合:一项研究调查了氮杂环丁烷衍生物 2-氟-3-[(S)-2-氮杂环丁基甲氧基]吡啶与烟碱型乙酰胆碱受体的结合特性。这项研究对于理解受体相互作用至关重要,可能对神经科学和药理学产生影响 (Doll et al., 1999).
化学合成
- 氮杂环丁烷衍生物合成:对与 3-(二氟甲基)氮杂环丁烷结构相关的化合物 3-巯基-1-(1,3-噻唑啉-2-基)氮杂环丁烷盐酸盐合成的研究突出了创建氮杂环丁烷衍生物的过程。这涉及甲基化和亲核取代等步骤,对于工业应用很重要 (Zhang Zhi-bao, 2011).
药物化学
- 药理化合物构件:研究集中于使用氮杂环丁烷衍生物作为构建块,以创建各种药理相关化合物。这些化合物包括含三氟甲基的氨基丙烷、恶嗪烷、氮丙啶等,展示了氮杂环丁烷化合物在药物开发中的多功能性 (Dao Thi et al., 2018).
合成化学进展
- 最新的合成策略:氮杂环丁烷,包括 3-(二氟甲基)氮杂环丁烷等衍生物,在合成化学中具有重要意义。它们在肽模拟物、核酸化学和催化过程中的作用突出了它们在创建新型化学实体中的效用 (Mehra et al., 2017).
聚合物化学
- 聚合研究:已经对氮杂环丁烷及其衍生物的聚合进行了研究,揭示了它们在创建具有独特性能的聚合物方面的潜力。这包括了解二聚和聚合氮杂环丁烷结构的形成 (Schacht & Goethals, 1974).
安全和危害
3-(Difluoromethyl)azetidine hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
未来方向
作用机制
Target of Action
3-(Difluoromethyl)azetidine hydrochloride is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen . The compound is used as a precursor for rhodamine dyes to finely tune their fluorescent wavelengths in bioimaging applications . It has a high potential to expand the use in application of OLEDs and DSSCs (dye-sensitized solar cells), due to its ability of tuning the HOMO-LUMO (highest occupied molecular orbital and lowest unoccupied molecular orbital) energy gap .
Mode of Action
The ring strain of azetidine enhances the accessibility of the nitrogen electron lone pair, which allows it for stronger nucleophilic attacks (increases reaction rate), compared to other secondary amine species . This property makes 3-(Difluoromethyl)azetidine hydrochloride a valuable building block in the synthesis of various compounds.
Biochemical Pathways
It is used in the synthesis of triazolyl polycyclic energetic materials for improving stability and density .
Pharmacokinetics
The compound’s lipophilic nature due to the presence of two fluorine-substituents on the 3-position of azetidine improves its solvent processability .
Result of Action
The primary result of the action of 3-(Difluoromethyl)azetidine hydrochloride is its ability to act as a precursor for the synthesis of other compounds, such as rhodamine dyes and triazolyl polycyclic energetic materials .
生化分析
Biochemical Properties
3-(Difluoromethyl)azetidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of the dopamine transporter. This interaction is crucial as it affects the reuptake of dopamine in synaptic clefts, thereby influencing dopaminergic signaling. The compound binds to the dopamine transporter, inhibiting its function and leading to increased levels of dopamine in the synaptic cleft. This interaction is essential for understanding its potential therapeutic applications in neurological disorders.
Cellular Effects
The effects of 3-(Difluoromethyl)azetidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of the dopamine transporter affects dopaminergic signaling pathways, which can lead to changes in gene expression related to dopamine synthesis, release, and receptor activity. Additionally, it may impact cellular metabolism by altering the availability of dopamine, a critical neurotransmitter in the brain.
Molecular Mechanism
At the molecular level, 3-(Difluoromethyl)azetidine hydrochloride exerts its effects through binding interactions with the dopamine transporter. This binding inhibits the transporter’s activity, preventing the reuptake of dopamine into presynaptic neurons. The inhibition of dopamine reuptake leads to increased dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. This mechanism is crucial for its potential use in treating disorders such as Parkinson’s disease and attention deficit hyperactivity disorder (ADHD).
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Difluoromethyl)azetidine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products can also impact cellular processes. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on dopaminergic signaling and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-(Difluoromethyl)azetidine hydrochloride vary with different dosages in animal models . At lower doses, the compound effectively inhibits the dopamine transporter without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
3-(Difluoromethyl)azetidine hydrochloride is involved in specific metabolic pathways that include interactions with enzymes and cofactors . The compound’s metabolism can lead to the formation of various metabolites that may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of 3-(Difluoromethyl)azetidine hydrochloride within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution within the brain and other tissues. Its localization and accumulation in specific regions are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of 3-(Difluoromethyl)azetidine hydrochloride affects its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with the dopamine transporter and other biomolecules, influencing its overall biochemical effects.
属性
IUPAC Name |
3-(difluoromethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-7-2-3;/h3-4,7H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMQWAUMUHQGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354792-76-9 | |
| Record name | Azetidine, 3-(difluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354792-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(difluoromethyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)



![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)






